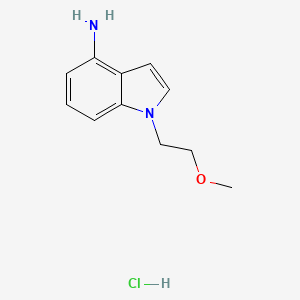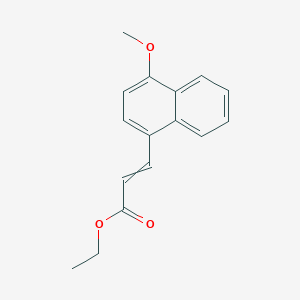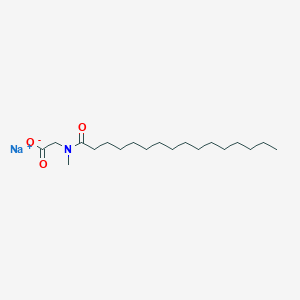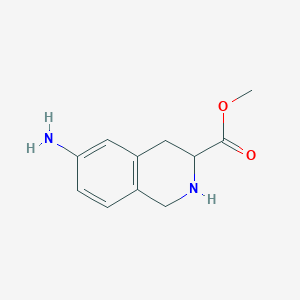
3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane
Descripción general
Descripción
3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane is a useful research compound. Its molecular formula is C17H38O5Si and its molecular weight is 350.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Studies on organic silanones, like (CH3O)2SiO, which can be generated from compounds like 3,3-dimethoxy-6-oxa-3-silabicyclo[3.1.0]hexane, have been conducted. These silanones were examined using matrix isolation techniques and IR spectroscopy, contributing to understanding their vibrational properties and stability (Khabashesku et al., 1998).
The hydrogen-bonded interaction in various types of silsesquioxanes (like POSS-mono-ol, POSS-diol, and POSS-triol) was investigated using techniques such as 1H NMR and FTIR. This research helps in understanding the potential of these silanols as anion receptors to form host-guest complexes (Liu et al., 2008).
The thermal degradation behavior of polypropylene with a novel silicon-containing intumescent flame retardant, PSiN II, was studied. This research provides insights into the improved flame retardancy and thermal stability of polypropylene when incorporated with silicon-based compounds (Li et al., 2005).
The reactivity of bromosilylenoid with heterocumulenes was explored, resulting in the formation of sila-heterocycles. This work contributes to the understanding of the reactivity and potential applications of silylenoids in organic synthesis (Song et al., 2015).
Kinetic and binding studies on polyhedral oligomeric silsesquioxane (POSS) silanols revealed their catalytic activity and quantification of H-bonding ability. This research has implications for the use of POSS silanols in catalysis (Jagannathan et al., 2019).
The immobilization of pesticides like diuron on silica gel surfaces was studied, which can be relevant for controlled release and environmental applications of such compounds (Prado & Airoldi, 2001).
Propiedades
IUPAC Name |
trimethoxy-[11-(2-methoxyethoxy)undecyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38O5Si/c1-18-15-16-22-14-12-10-8-6-5-7-9-11-13-17-23(19-2,20-3)21-4/h5-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZWLLDLFPSUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCCCCCCCCC[Si](OC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazol-5-amine;trihydrochloride](/img/structure/B8070674.png)





![[(1R,2S)-1-carboxy-1-hydroxypropan-2-yl]azanium;chloride](/img/structure/B8070721.png)

![(2S,4R)-N-[(2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B8070730.png)


![[3-(2-Methylphenyl)cyclohexa-2,4-dien-1-yl]methyl acetate](/img/structure/B8070761.png)
![[1,1'-Biphenyl]-4-methanol, 2'-methyl-, 4-acetate](/img/structure/B8070765.png)